
(2,4,5-Tris(octadecyloxy)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4,5-Tris(octadecyloxy)phenyl)methanol is an organic compound characterized by the presence of three octadecyloxy groups attached to a phenyl ring, which is further connected to a methanol group. This compound is notable for its amphiphilic properties, making it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,5-Tris(octadecyloxy)phenyl)methanol typically involves the alkylation of a phenol derivative with octadecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 120°C) to ensure complete substitution. The resulting intermediate is then reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at temperatures ranging from 0°C to room temperature to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous flow reactors to maintain consistent reaction conditions and high yields. The purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity.
化学反応の分析
Types of Reactions
(2,4,5-Tris(octadecyloxy)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The octadecyloxy groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in solvents like THF or ethanol.
Substitution: Alkyl halides or other electrophiles in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of new alkyl or functional group-substituted phenylmethanol derivatives.
科学的研究の応用
(2,4,5-Tris(octadecyloxy)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and dendrimers.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of lipid nanoparticles for targeted delivery of therapeutic agents.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
作用機序
The mechanism of action of (2,4,5-Tris(octadecyloxy)phenyl)methanol is largely dependent on its amphiphilic properties. The compound can interact with both hydrophobic and hydrophilic environments, making it effective in stabilizing emulsions and forming micelles. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. The molecular targets and pathways involved include interactions with lipid membranes and potential modulation of membrane-associated proteins.
類似化合物との比較
Similar Compounds
(2,4,5-Tris(dodecyloxy)phenyl)methanol: Similar structure but with shorter alkyl chains.
(2,4,5-Tris(hexadecyloxy)phenyl)methanol: Similar structure with slightly shorter alkyl chains.
(2,4,5-Tris(octadecyloxy)phenyl)ethanol: Similar structure but with an ethanol group instead of methanol.
Uniqueness
(2,4,5-Tris(octadecyloxy)phenyl)methanol is unique due to its long octadecyloxy chains, which provide enhanced hydrophobic interactions compared to shorter alkyl chain analogs. This makes it particularly effective in applications requiring strong amphiphilic properties, such as in the formation of stable lipid nanoparticles and micelles .
特性
分子式 |
C61H116O4 |
|---|---|
分子量 |
913.6 g/mol |
IUPAC名 |
(2,4,5-trioctadecoxyphenyl)methanol |
InChI |
InChI=1S/C61H116O4/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-63-59-56-61(65-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)60(55-58(59)57-62)64-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h55-56,62H,4-54,57H2,1-3H3 |
InChIキー |
OLXPNDHSNJFSNS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC(=C(C=C1CO)OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


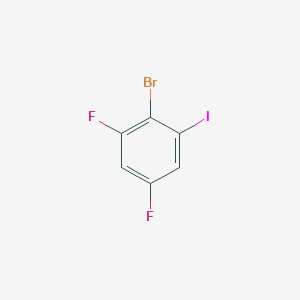
![4-[(Methylamino)methyl]thian-4-olhydrochloride](/img/structure/B13644281.png)
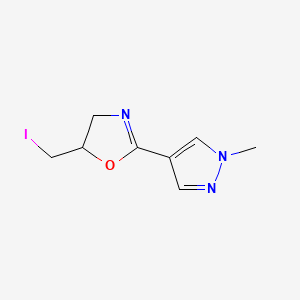
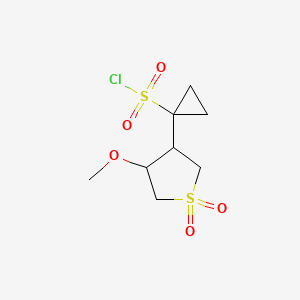
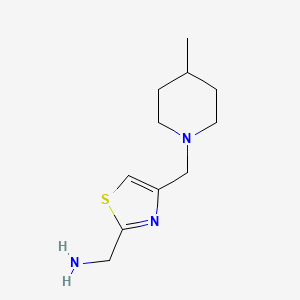

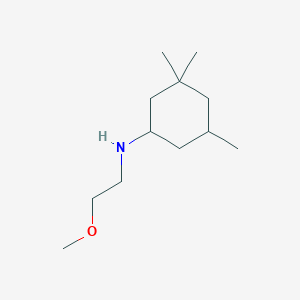
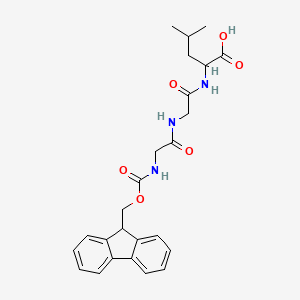

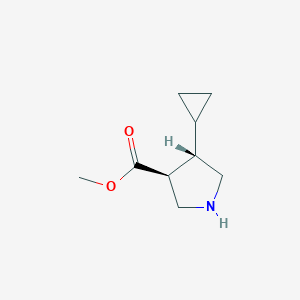


![2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B13644351.png)

